Precision Fluorinated Building Blocks: A Technical Guide to 2-Fluoro-4-propylphenylboronic Acid
Precision Fluorinated Building Blocks: A Technical Guide to 2-Fluoro-4-propylphenylboronic Acid
Executive Summary
2-Fluoro-4-propylphenylboronic acid (CAS 442661-38-3) is a specialized organoboron intermediate critical to the synthesis of advanced materials, particularly Liquid Crystals (LCs) for TFT-LCD displays, and fluorinated biaryl scaffolds in Medicinal Chemistry .[1]
Unlike generic phenylboronic acids, this molecule features a strategic ortho-fluorine substitution and a para-propyl chain. This dual-functionalization serves a specific purpose: the fluorine atom imparts dielectric anisotropy and metabolic stability, while the propyl chain modulates nematic phase viscosity and lipophilicity. This guide provides an in-depth analysis of its properties, handling protocols, and synthetic utility.
Physicochemical Profile
The compound is typically isolated as a white to off-white crystalline solid. Researchers must be aware of the equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine), a common behavior in dry boronic acids that affects stoichiometry calculations.
| Property | Data | Notes |
| CAS Number | 442661-38-3 | Unique Identifier |
| IUPAC Name | (2-Fluoro-4-propylphenyl)boronic acid | |
| Molecular Formula | C₉H₁₂BFO₂ | |
| Molecular Weight | 181.99 g/mol | |
| Appearance | White to off-white powder | Solid at room temperature |
| Solubility | Soluble in MeOH, EtOH, THF, DMF | Sparingly soluble in water; soluble in basic aqueous media |
| Melting Point | 130–150 °C (Typical range) | Exact MP varies by dehydration state (boroxine content) |
| Acidity (pKa) | ~8.5–9.0 | Boron atom is Lewis acidic |
Structural Logic & Applications
The "Fluorine Effect" in Materials Science
In the context of Liquid Crystal display technology, the ortho-fluorine atom is not merely a substituent; it is a functional tool.
-
Dielectric Anisotropy (
): The high electronegativity of fluorine creates a dipole moment perpendicular to the long axis of the molecule (when coupled into a biaryl system). This is essential for the switching speed of LC molecules under an electric field. -
Viscosity Control: The propyl group (C3 chain) is the optimal length for maintaining low rotational viscosity (
) while ensuring a stable Nematic phase. Longer chains often increase viscosity, while shorter chains (methyl/ethyl) may reduce the phase transition temperature too drastically.
Medicinal Chemistry Utility
In drug discovery, the 2-fluoro-4-propylphenyl motif is used to construct biaryl pharmacophores.
-
Metabolic Stability: The ortho-fluorine blocks P450 oxidation at the electron-rich phenyl ring.
-
Lipophilicity: The propyl group increases logP, improving membrane permeability for lead compounds.
Visualizing the Molecular Logic
The following diagram illustrates the functional roles of the specific substituents on the benzene core.
Caption: Functional decomposition of CAS 442661-38-3 showing how specific substituents drive applications in Materials Science and MedChem.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for coupling CAS 442661-38-3 with aryl bromides, minimizing protodeboronation (a common side reaction for ortho-fluoro boronic acids).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂[5]·CH₂Cl₂ (3-5 mol%)
-
K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with the aryl bromide, boronic acid, and base. Cycle vacuum/Argon 3 times.
-
Solvent Addition: Add degassed solvents via syringe.
-
Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon.
-
Reaction: Seal and heat to 80–90 °C for 4–12 hours.
-
Note: Monitor by TLC/LC-MS. The ortho-fluoro group can slightly retard transmetallation compared to non-fluorinated analogs; ensure full conversion before workup.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Handling & Storage (Boroxine Management)
Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers). This alters the effective molecular weight.
-
Storage: Store at 2–8 °C in a tightly sealed container. Hygroscopic.
-
Stoichiometry Correction: If the bottle has been open for months, assume a 10-15% boroxine content. For precise stoichiometry, convert the entire batch to the boroxine by heating under vacuum, or use an excess (1.2–1.5 equiv) in reactions.
Mechanistic Insight: The Ortho-Fluoro Effect
The presence of fluorine at the 2-position influences the catalytic cycle of the Suzuki coupling.
-
Transmetallation: The electronegative fluorine withdraws electron density from the boron center, making it more Lewis acidic. This generally facilitates the formation of the pre-transmetallation boronate complex with the base (e.g., [Ar-B(OH)₃]⁻).
-
Sterics: However, the steric bulk of the fluorine atom can hinder the approach of the Palladium(II) complex.
-
Protodeboronation: Ortho-fluoro boronic acids are more susceptible to hydrolytic C-B bond cleavage under basic conditions. Recommendation: If yields are low, switch to anhydrous bases (e.g., CsF or K₃PO₄) in anhydrous solvents (DMF or Dioxane).
Caption: Suzuki Catalytic Cycle highlighting the entry point of the activated boronate species.
Safety & Compliance (GHS)
Signal Word: WARNING
| Hazard Statement | Description | Precaution |
| H315 | Causes skin irritation | Wear nitrile gloves. |
| H319 | Causes serious eye irritation | Use safety goggles. |
| H335 | May cause respiratory irritation | Use in a fume hood; avoid dust. |
Disposal: Dispose of content/container to an approved waste disposal plant. Boron compounds should generally not be released into water courses.[6]
References
-
BLD Pharm. (2023). Product Analysis: (2-Fluoro-4-propylphenyl)boronic acid (BD01707090).[1][2][3][4] Retrieved from
-
Patsnap. (2018). Patent CN108546237A: Liquid crystal compound containing dibenzofuran ring as well as preparation method and application thereof. (Describes the use of CAS 442661-38-3 in synthesis). Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kirsch, P. (2022). Fluorine in Liquid Crystal Design for Display Applications. In Modern Fluoroorganic Chemistry. (General reference for the "Fluorine Effect" in LCs).
Sources
- 1. 909709-42-8|(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 159119-10-5|(2-Fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 844699-71-4|(2,3-Difluoro-4-propylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 147223-09-4|(4-Decyl-2,3-difluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. download.basf.com [download.basf.com]
